molecular formula C10H13NO3 B022791 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamide CAS No. 100948-55-8

2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamide

Cat. No. B022791
M. Wt: 195.21 g/mol
InChI Key: AFPRPKGZWDQVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamide, also known as acetaminophen or paracetamol, is a widely used analgesic and antipyretic drug. It is one of the most common over-the-counter pain relievers in the world, and it is also frequently used in prescription medications. Acetaminophen is known to be effective in reducing pain and fever, and it is generally considered safe when used according to the recommended dosage.

Mechanism Of Action

The exact mechanism of action of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden is not fully understood. It is believed to work by inhibiting the production of prostaglandins, which are chemicals that cause pain and inflammation. Acetaminophen may also have an effect on the endocannabinoid system, which is involved in pain regulation. Additionally, 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden may have an effect on the central nervous system, although the exact nature of this effect is not well understood.

Biochemical And Physiological Effects

Acetaminophen is metabolized in the liver by several enzymes, including CYP2E1 and UDP-glucuronosyltransferase. The primary metabolite of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden is N-acetyl-p-benzoquinone imine (NAPQI), which is toxic to liver cells at high concentrations. However, under normal conditions, NAPQI is rapidly detoxified by glutathione, an antioxidant produced by the liver. In cases of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden overdose, the liver may become overwhelmed by NAPQI, leading to liver damage and potentially liver failure.

Advantages And Limitations For Lab Experiments

Acetaminophen is a widely available and inexpensive drug, making it a popular choice for laboratory experiments. It is also generally considered safe when used according to the recommended dosage. However, there are some limitations to using 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden in laboratory experiments. For example, 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden may interact with other medications, making it difficult to interpret the results of experiments. Additionally, 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden may have different effects in different animal models, making it important to choose the appropriate model for each experiment.

Future Directions

There are several areas of research that could benefit from further study of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden. One area of interest is the potential for 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden to interact with other medications, particularly opioids. Another area of interest is the potential for 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden to reduce inflammation and oxidative stress, which could have implications for a variety of diseases. Additionally, there is a need for further study of the potential for 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden to cause liver damage and for the development of new treatments for 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden overdose. Finally, there is a need for further study of the mechanism of action of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden, particularly in relation to its effects on the central nervous system.

Synthesis Methods

Acetaminophen can be synthesized by reacting 4-aminophenol with acetic anhydride in the presence of a catalyst. This reaction produces 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden and acetic acid as byproducts. The reaction can be carried out using various catalysts, including sulfuric acid, hydrochloric acid, and phosphoric acid. The yield of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden can be improved by using a higher concentration of acetic anhydride and a lower reaction temperature.

Scientific Research Applications

Acetaminophen has been extensively studied for its analgesic and antipyretic properties. It is commonly used in clinical trials as a control group for testing the efficacy of new pain medications. Acetaminophen has also been studied for its potential role in reducing inflammation and oxidative stress, which are implicated in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden has been studied for its potential to interact with other medications, including opioids, and for its potential to cause liver damage when used in high doses.

properties

CAS RN

100948-55-8

Product Name

2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamide

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-hydroxy-2-(2-methoxy-6-methylphenyl)acetamide

InChI

InChI=1S/C10H13NO3/c1-6-4-3-5-7(14-2)8(6)9(12)10(11)13/h3-5,9,12H,1-2H3,(H2,11,13)

InChI Key

AFPRPKGZWDQVMJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC)C(C(=O)N)O

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(C(=O)N)O

synonyms

Benzeneacetamide, -alpha--hydroxy-2-methoxy-6-methyl-

Origin of Product

United States

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